Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoate
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Overview
Description
Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoate is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a heptanoate ester group and an oxooctenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoate can be achieved through a multi-step process involving the formation of the thiazole ring and subsequent esterification. One common method involves the reaction of 3-oxooct-1-en-1-yl bromide with thioamide under basic conditions to form the thiazole ring. This intermediate is then reacted with heptanoic acid in the presence of a dehydrating agent such as sulfuric acid to form the ester.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxooctenyl side chain may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate: Similar structure but with an oxazole ring instead of a thiazole ring.
7-[5-(3-Oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to its oxazole analogs. The thiazole ring’s sulfur atom can engage in different types of interactions and reactions, potentially leading to unique biological activities and applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Properties
CAS No. |
62672-10-0 |
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Molecular Formula |
C19H29NO3S |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
methyl 7-[5-(3-oxooct-1-enyl)-1,3-thiazol-4-yl]heptanoate |
InChI |
InChI=1S/C19H29NO3S/c1-3-4-7-10-16(21)13-14-18-17(20-15-24-18)11-8-5-6-9-12-19(22)23-2/h13-15H,3-12H2,1-2H3 |
InChI Key |
UWSZHRIGXFNGCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=CC1=C(N=CS1)CCCCCCC(=O)OC |
Origin of Product |
United States |
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